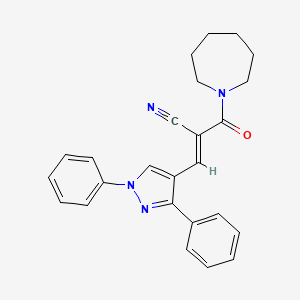
2-(Azepane-1-carbonyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SALOR-INT L469866-1EA, also known by its IUPAC name (E)-2-(azepane-1-carbonyl)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enenitrile, is a chemical compound with the molecular formula C25H24N4O and a molecular weight of 396.48 g/mol. This compound is notable for its unique structure, which includes an azepane ring, a diphenylpyrazole moiety, and an acrylonitrile group.
Métodos De Preparación
The synthesis of SALOR-INT L469866-1EA involves several key stepsThe final step involves the formation of the acrylonitrile group through a condensation reaction. Industrial production methods for this compound often utilize cGMP (current Good Manufacturing Practice) standards to ensure high purity and quality.
Análisis De Reacciones Químicas
SALOR-INT L469866-1EA undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
SALOR-INT L469866-1EA has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers utilize this compound to study its effects on various biological pathways.
Industry: This compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of SALOR-INT L469866-1EA involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
SALOR-INT L469866-1EA can be compared with other similar compounds, such as:
- 2-(1-Azepanylcarbonyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile
- 1H-Azepine-1-propanenitrile, α-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]hexahydro-β-oxo
These compounds share structural similarities but differ in specific functional groups or substituents, which can affect their chemical reactivity and biological activity.
Propiedades
Número CAS |
769143-82-0 |
|---|---|
Fórmula molecular |
C25H24N4O |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
(E)-2-(azepane-1-carbonyl)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enenitrile |
InChI |
InChI=1S/C25H24N4O/c26-18-21(25(30)28-15-9-1-2-10-16-28)17-22-19-29(23-13-7-4-8-14-23)27-24(22)20-11-5-3-6-12-20/h3-8,11-14,17,19H,1-2,9-10,15-16H2/b21-17+ |
Clave InChI |
KXUAYCLTGFYYGC-HEHNFIMWSA-N |
SMILES isomérico |
C1CCCN(CC1)C(=O)/C(=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/C#N |
SMILES canónico |
C1CCCN(CC1)C(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15085050.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B15085053.png)

![(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15085067.png)
![2-{[4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-isopropylphenyl)acetamide](/img/structure/B15085068.png)

![methyl 4-[(E)-(2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate](/img/structure/B15085075.png)
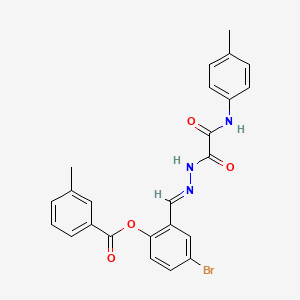
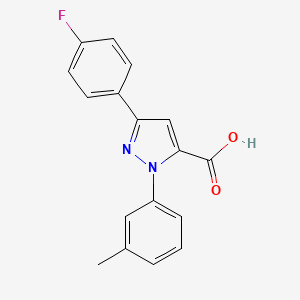
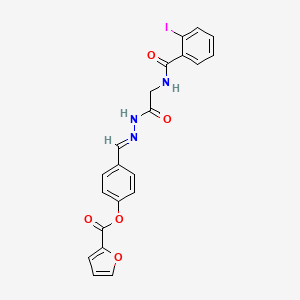
![(3Z)-5-Bromo-3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one](/img/structure/B15085097.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B15085098.png)
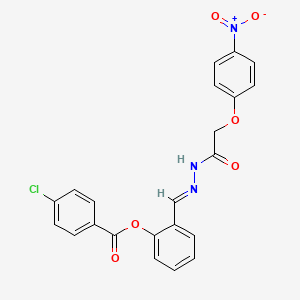
![[4-bromo-2-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate](/img/structure/B15085106.png)
